molecular formula C14H10O2S B13365145 2-hydroxydibenzo[b,e]thiepin-11(6H)-one

2-hydroxydibenzo[b,e]thiepin-11(6H)-one

Cat. No.: B13365145
M. Wt: 242.29 g/mol
InChI Key: SPVFHNOUQOKJAQ-UHFFFAOYSA-N
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Description

2-Hydroxydibenzo[b,e]thiepin-11(6H)-one is a chemical compound belonging to the dibenzothiepin family. This compound is characterized by its unique structure, which includes a thiepin ring fused with two benzene rings and a hydroxyl group at the 2-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxydibenzo[b,e]thiepin-11(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with sulfur to form the thiepin ring. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxydibenzo[b,e]thiepin-11(6H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dibenzothiepins, ketones, and alcohols. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

2-Hydroxydibenzo[b,e]thiepin-11(6H)-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-hydroxydibenzo[b,e]thiepin-11(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

    Dothiepin: A tricyclic antidepressant with a similar dibenzothiepin structure.

    Dosulepin: Another tricyclic antidepressant with comparable chemical properties.

    7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A derivative with fluorine substitutions

Uniqueness

2-Hydroxydibenzo[b,e]thiepin-11(6H)-one is unique due to its specific hydroxyl group at the 2-position, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

2-hydroxy-6H-benzo[c][1]benzothiepin-11-one

InChI

InChI=1S/C14H10O2S/c15-10-5-6-13-12(7-10)14(16)11-4-2-1-3-9(11)8-17-13/h1-7,15H,8H2

InChI Key

SPVFHNOUQOKJAQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(S1)C=CC(=C3)O

Origin of Product

United States

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